

# An In-depth Technical Guide to the Function of IO102 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025



A Note on Nomenclature: The term "**LDR102**" does not correspond to a recognized therapeutic agent in oncology research. This guide will focus on IO102, a component of the investigational cancer vaccine IO102-IO103, under the assumption that "**LDR102**" is a typographical error.

Audience: Researchers, scientists, and drug development professionals.

# Core Concept: IO102-IO103, a Novel Immuno-Oncologic Vaccine

IO102-IO103 is an investigational, off-the-shelf therapeutic cancer vaccine designed to modulate the tumor microenvironment (TME) and enhance the body's anti-tumor immune response. It is a dual-antigen vaccine composed of two distinct components:

- IO102: Targets cells expressing Indoleamine 2,3-dioxygenase (IDO).
- IO103: Targets cells expressing Programmed Death-Ligand 1 (PD-L1).

The overarching strategy of IO102-IO103 is to activate and expand T cells that can recognize and eliminate both cancer cells and immunosuppressive cells within the TME that express IDO and PD-L1.[1][2][3] This approach aims to overcome the immune tolerance that allows tumors to evade destruction by the host's immune system.[4]



# Mechanism of Action in the Tumor Microenvironment

The therapeutic effect of IO102-IO103 is predicated on the activation of a targeted T-cell response against two key immunosuppressive pathways. Preclinical and clinical studies suggest a synergistic anti-tumor effect when both IDO and PD-L1 pathways are targeted simultaneously.[2][5]

#### **Targeting the IDO Pathway with IO102**

Indoleamine 2,3-dioxygenase (IDO) is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[4][6][7] In the context of cancer, IDO is often overexpressed by tumor cells and immune cells in the TME.[8][9]

Immunosuppressive Functions of IDO:

- Tryptophan Depletion: The depletion of tryptophan in the TME inhibits the proliferation and function of effector T cells, which require this amino acid for their activity.
- Kynurenine Production: The accumulation of kynurenine and its downstream metabolites
  acts as a potent immunosuppressant, inducing T-cell apoptosis and promoting the
  generation of regulatory T cells (Tregs).

IO102 is designed to stimulate a T-cell response against IDO-expressing cells, leading to their destruction. This is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thereby creating a more favorable environment for an anti-tumor immune response.

#### Targeting the PD-L1 Pathway with IO103

Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein that plays a crucial role in immune checkpoint regulation.[10][11] It is expressed on a variety of cells, including cancer cells and immune cells within the TME.[10]

Immunosuppressive Functions of PD-L1:

#### Foundational & Exploratory





- T-Cell Exhaustion: The binding of PD-L1 on tumor cells to its receptor, PD-1, on activated T cells delivers an inhibitory signal that leads to T-cell exhaustion and apoptosis.[10][11] This is a primary mechanism by which tumors evade immune surveillance.[10]
- Intrinsic Pro-Tumor Signaling: Emerging evidence suggests that PD-L1 on cancer cells can also initiate its own intracellular signaling cascades that promote cancer stemness, epithelial-to-mesenchymal transition (EMT), and resistance to chemotherapy.[12][13]

IO103 aims to induce a T-cell-mediated attack against PD-L1-expressing cells. The destruction of these cells is intended to disrupt the PD-1/PD-L1 inhibitory axis, thereby reinvigorating the anti-tumor activity of T cells.





Click to download full resolution via product page

Mechanism of action of the IO102-IO103 vaccine.

## **Quantitative Data from Clinical Trials**

IO102-IO103, in combination with anti-PD-1 therapy (pembrolizumab or nivolumab), has been evaluated in several clinical trials across different cancer types. The following tables summarize key efficacy data from these studies.



Table 1: Phase 1/2 Study in Metastatic Melanoma (First-Line)

| Endpoint                                | IO102-IO103 + Nivolumab |
|-----------------------------------------|-------------------------|
| Overall Response Rate (ORR)             | 80%                     |
| Complete Response Rate (CRR)            | 43%                     |
| Median Progression-Free Survival (mPFS) | 25.5 months             |
| Disease Control Rate (DCR)              | Not Reported            |

Source: Kjeldsen, et al. Nat Med 2021.

Table 2: Phase 2 Study in Head and Neck Squamous Cell Carcinoma (PD-L1 High, First-Line)

| Endpoint                                | IO102-IO103 + Pembrolizumab |
|-----------------------------------------|-----------------------------|
| Overall Response Rate (ORR)             | 44.4%                       |
| Complete Response Rate (CRR)            | Not Reported                |
| Median Progression-Free Survival (mPFS) | 6.6 months                  |
| Disease Control Rate (DCR)              | 66.7%                       |

Source: IO Biotech, ESMO Congress 2024.

Table 3: Phase 2 Study in Non-Small Cell Lung Cancer (PD-L1 High, First-Line)

| Endpoint                                     | IO102-IO103 + Pembrolizumab |
|----------------------------------------------|-----------------------------|
| Overall Response Rate (ORR)                  | 48.4%                       |
| Complete Response Rate (CRR)                 | 1 patient (out of 31)       |
| 6-month Progression-Free Survival (PFS) Rate | 61%                         |
| Disease Control Rate (DCR)                   | 80.6%                       |

Source: Riess, et al. SITC 2024.



## **Signaling Pathways**

The efficacy of IO102-IO103 is rooted in its ability to counteract the immunosuppressive signaling of the IDO and PD-L1 pathways.

## **IDO Signaling Pathway in Cancer**



Click to download full resolution via product page

Simplified IDO signaling pathway in cancer.

## **PD-L1 Signaling Pathway in Cancer**





Click to download full resolution via product page

PD-1/PD-L1 signaling pathway at the immune synapse.

## **Experimental Protocols**

The following are representative protocols for key experiments used in the preclinical and clinical evaluation of cancer vaccines like IO102-IO103.

### **In Vivo Tumor Model for Vaccine Efficacy**



This protocol describes a common workflow for assessing the anti-tumor efficacy of a cancer vaccine in a syngeneic mouse model.





Click to download full resolution via product page

Workflow for in vivo vaccine efficacy studies.

### **ELISpot Assay for Antigen-Specific T-Cell Response**

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure T-cell responses to vaccination.

#### Methodology:

- Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
- Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects or splenocytes from mice are plated in the wells.
- Stimulation: Cells are stimulated in vitro with the vaccine peptides (e.g., IO102 and IO103 peptides) or control antigens.
- Incubation: The plate is incubated to allow activated T-cells to secrete cytokines, which are captured by the antibodies on the membrane.
- Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- Substrate Addition: A precipitating substrate is added, which forms a colored spot on the membrane at the location of each cytokine-secreting cell.
- Analysis: The spots are counted using an automated ELISpot reader, and the frequency of antigen-specific T-cells is calculated.

# Immunohistochemistry (IHC) for IDO and PD-L1 Expression

IHC is used to visualize the expression and localization of IDO and PD-L1 proteins in tumor tissue.



#### Methodology:

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned onto glass slides.
- Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded ethanol washes.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.
- Blocking: Endogenous peroxidase activity and non-specific antibody binding sites are blocked.
- Primary Antibody Incubation: The slides are incubated with a primary antibody specific for either IDO1 or PD-L1.
- Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB), which produces a colored precipitate at the site of the antigen.
- Counterstaining and Mounting: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
- Scoring: A pathologist scores the slides based on the percentage of positive tumor and/or immune cells and the intensity of the staining.

#### Conclusion

IO102, as a key component of the IO102-IO103 cancer vaccine, represents a novel therapeutic strategy that targets the immunosuppressive tumor microenvironment. By inducing a T-cell response against cells expressing IDO and PD-L1, IO102-IO103 aims to dismantle two critical mechanisms of tumor immune evasion. The promising clinical data, particularly in combination with PD-1 checkpoint inhibitors, underscore the potential of this dual-antigen vaccine to improve outcomes for patients with various advanced cancers. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential and optimal application of this innovative immuno-oncology approach.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Expression of immune checkpoints (PD-L1 and IDO) and tumour-infiltrating lymphocytes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cancer Vaccines: Translation from mice to human clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. mstechno.co.jp [mstechno.co.jp]
- 10. Frontiers | Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research [frontiersin.org]
- 11. ELISPOT protocol | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. PD-L1 Testing by Immunohistochemistry Insights [news.mayocliniclabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Function of IO102 in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543129#what-is-the-function-of-ldr102-in-cancer-cells]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com